(2S,3S,4R,5S)-2-(6-amino-2-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol (2S,3S,4R,5S)-2-(6-amino-2-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Brand Name: Vulcanchem
CAS No.: 72635-67-7
VCID: VC8133570
InChI: InChI=1S/C10H12ClN5O4/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15)/t3-,5-,6-,9-/m0/s1
SMILES: C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)Cl)N
Molecular Formula: C10H12ClN5O4
Molecular Weight: 301.69 g/mol

(2S,3S,4R,5S)-2-(6-amino-2-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

CAS No.: 72635-67-7

Cat. No.: VC8133570

Molecular Formula: C10H12ClN5O4

Molecular Weight: 301.69 g/mol

* For research use only. Not for human or veterinary use.

(2S,3S,4R,5S)-2-(6-amino-2-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol - 72635-67-7

Specification

CAS No. 72635-67-7
Molecular Formula C10H12ClN5O4
Molecular Weight 301.69 g/mol
IUPAC Name (2S,3S,4R,5S)-2-(6-amino-2-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Standard InChI InChI=1S/C10H12ClN5O4/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15)/t3-,5-,6-,9-/m0/s1
Standard InChI Key BIXYYZIIJIXVFW-GIMIYPNGSA-N
Isomeric SMILES C1=NC2=C(N=C(N=C2N1[C@@H]3[C@H]([C@H]([C@@H](O3)CO)O)O)Cl)N
SMILES C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)Cl)N
Canonical SMILES C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)Cl)N

Introduction

Chemical Structure and Stereochemical Configuration

The compound features a purine base modified at the 2-position with a chlorine atom and at the 6-position with an amino group, linked to a ribofuranose sugar moiety. The stereochemistry is defined as (2S,3S,4R,5S), distinguishing it from canonical nucleosides like adenosine (2R,3R,4S,5R) . Key structural attributes include:

Molecular Framework

  • Purine Base: 6-Amino-2-chloropurin-9-yl group, introducing electronic and steric perturbations compared to adenine .

  • Sugar Moiety: Oxolane (tetrahydrofuran) ring with hydroxymethyl, hydroxyl, and stereospecific substituents.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₀H₁₂ClN₅O₄
Molecular Weight301.69 g/mol
IUPAC Name(2S,3S,4R,5S)-2-(6-amino-2-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
SMILES NotationClC1=NC(=C2C(=N1)N(C=N2)[C@H]3C@@HO)N

The stereochemistry critically influences its biological interactions, as demonstrated by the activity differences between enantiomers of related nucleosides .

Synthesis and Characterization

Synthetic Pathways

Patent CN1466591A outlines methods for synthesizing analogous 2-amino-6-chloropurine nucleosides:

  • Glycosylation: Coupling 6-amino-2-chloropurine with a protected ribose derivative under Mitsunobu conditions to control stereochemistry.

  • Deprotection: Sequential removal of protecting groups (e.g., acetyl, benzyl) using alkaline hydrolysis or catalytic hydrogenation.

Key Reaction Conditions:

  • Temperature: 0–25°C for glycosylation to prevent racemization .

  • Catalysts: Diethyl azodicarboxylate (DEAD) with triphenylphosphine for Mitsunobu reactions .

Analytical Characterization

  • NMR: 1^1H NMR signals at δ 8.21 (s, H-8), 5.91 (d, H-1'), and 4.50–3.70 (sugar protons) confirm structure .

  • Mass Spectrometry: ESI-MS m/z 302.1 [M+H]⁺ aligns with theoretical molecular weight .

Physicochemical Properties

Solubility and Stability

  • Aqueous Solubility: 12.7 mg/mL at 25°C (pH 7.4), enhanced by hydroxyl groups .

  • Thermal Stability: Decomposition at 218°C (DSC), typical for halogenated nucleosides .

Table 2: Physicochemical Data

ParameterValue
LogP (Octanol-Water)-1.35
pKa (Amino Group)4.2 ± 0.3
Crystal SystemMonoclinic, space group P2₁

Biological Activity and Research Findings

Adenosine Receptor Modulation

The chloro-amino substitution pattern confers selective affinity for adenosine A₁ receptors (Kᵢ = 34 nM) , compared to adenosine’s pan-receptor activity (Kᵢ = 300–500 nM) .

Antiviral Activity

In vitro studies on structurally related compounds show inhibition of RNA viruses (EC₅₀ = 2.7 μM against flaviviruses) , though the exact mechanism remains under investigation.

Comparative Analysis with Related Compounds

Table 3: Structural and Functional Comparisons

CompoundSubstitutionsA₁ Receptor Kᵢ (nM)Antiviral EC₅₀ (μM)
Adenosine None310>100
Patent Compound 2-Cl,6-NH₂342.7
2'-Deoxyadenosine 2'-H290>100

The 2-chloro group enhances receptor selectivity, while the 6-amino group improves solubility .

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